molecular formula C9H10N2O2S B2920570 N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide CAS No. 1645525-91-2

N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide

Cat. No.: B2920570
CAS No.: 1645525-91-2
M. Wt: 210.25
InChI Key: IYKUCPHENAKPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide is an organic compound that belongs to the class of sulfanylacetamides This compound is characterized by the presence of a cyanomethyl group, a 2-methylfuran ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide typically involves the following steps:

    Formation of the Cyanomethyl Intermediate: This can be achieved by reacting a suitable precursor with cyanide ion under basic conditions.

    Introduction of the 2-Methylfuran Ring: The 2-methylfuran ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate with a thiol compound to form the sulfanylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-2-(2-furyl)sulfanylacetamide: Similar structure but with a furan ring instead of a 2-methylfuran ring.

    N-(Cyanomethyl)-2-(2-thienyl)sulfanylacetamide: Similar structure but with a thiophene ring instead of a 2-methylfuran ring.

    N-(Cyanomethyl)-2-(2-pyridyl)sulfanylacetamide: Similar structure but with a pyridine ring instead of a 2-methylfuran ring.

Uniqueness

N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide is unique due to the presence of the 2-methylfuran ring, which can impart different electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-7-8(2-5-13-7)14-6-9(12)11-4-3-10/h2,5H,4,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKUCPHENAKPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.